molecular formula C22H19N7O3 B2579563 (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 331839-83-9

(Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2579563
CAS No.: 331839-83-9
M. Wt: 429.44
InChI Key: VZHRKRGZIOACNW-UHFFFAOYSA-N
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Description

(Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H19N7O3 and its molecular weight is 429.44. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including caspases, which are involved in the regulation of apoptosis. The compound has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . Additionally, it interacts with proteins such as Bcl-2 and p53, which are key regulators of cell death and survival pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspase-3 and modulating the expression of apoptosis-related proteins like Bcl-2 and p53 . This compound also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it has been observed to cause cell cycle arrest in the S phase, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to procaspase-3, facilitating its activation to caspase-3, which then triggers the apoptotic cascade . The compound also inhibits the activity of anti-apoptotic proteins like Bcl-2, thereby promoting cell death in cancer cells . Furthermore, it influences gene expression by modulating the activity of transcription factors such as p53 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can induce sustained apoptotic effects in cancer cells, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired apoptotic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and alter the levels of various metabolites, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects .

Properties

CAS No.

331839-83-9

Molecular Formula

C22H19N7O3

Molecular Weight

429.44

IUPAC Name

8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C22H19N7O3/c1-28-18-17(20(31)25-22(28)32)29(12-11-13-7-3-2-4-8-13)21(24-18)27-26-16-14-9-5-6-10-15(14)23-19(16)30/h2-10,23,30H,11-12H2,1H3,(H,25,31,32)

InChI Key

VZHRKRGZIOACNW-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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